2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-13-11-18-25-26(12-19(28)24-16-5-3-4-6-17(16)30-2)21(29)27(18)20(23-13)14-7-9-15(22)10-8-14/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSAPKFSCQGWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1H-1,2,4-Triazole-3-Carboxylic Acid
The triazolopyrimidine scaffold is constructed via a one-pot cyclocondensation reaction. A mixture of 5-amino-1H-1,2,4-triazole-3-carboxylic acid (1.0 equiv) and methylmalonyl chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF) undergoes reflux at 80°C for 12 hours, yielding 7-methyl-3-oxo-2H,3H-triazolo[4,3-c]pyrimidine-2-carboxylic acid (Intermediate A ) in 78% yield (Table 1).
Table 1: Optimization of Cyclocondensation Conditions
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | 80 | 12 | 78 |
| DMF | 100 | 8 | 65 |
| Acetonitrile | 60 | 24 | 42 |
The use of THF minimizes side reactions, as corroborated by, where polar aprotic solvents like DMF led to decarboxylation.
Halogenation at C5
Intermediate A is chlorinated using phosphorus oxychloride (POCl₃, 3.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) at 110°C for 6 hours, producing 2-chloro-7-methyl-3-oxo-2H,3H-triazolo[4,3-c]pyrimidin-5-yl chloride (Intermediate B ) in 92% yield. This step is critical for subsequent cross-coupling, as highlighted in, where halogenated intermediates facilitate regioselective arylations.
Introduction of the 4-Fluorophenyl Group
Suzuki-Miyaura Coupling
Intermediate B undergoes palladium-catalyzed coupling with 4-fluorophenylboronic acid (1.5 equiv) in a tetrahydrofuran/water (4:1) mixture. Using Pd(PPh₃)₄ (5 mol%) and potassium carbonate (2.0 equiv) at 90°C for 8 hours, 5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-triazolo[4,3-c]pyrimidin-2-yl chloride (Intermediate C ) is obtained in 85% yield (Table 2).
Table 2: Catalytic Systems for Suzuki Coupling
| Catalyst | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 90 | 85 |
| Pd(OAc)₂/XPhos | CsF | 100 | 76 |
| NiCl₂(dppf) | NaHCO₃ | 80 | 68 |
The Pd(PPh₃)₄ system outperforms alternatives, consistent with findings in, where bulky phosphine ligands enhance steric control.
Installation of the N-(2-Methoxyphenyl)Acetamide Side Chain
Nucleophilic Acyl Substitution
Intermediate C reacts with 2-methoxyaniline (1.3 equiv) in dimethylacetamide (DMAc) at 120°C for 5 hours, facilitated by potassium iodide (KI, 1.0 equiv) as a nucleophilic catalyst. This yields Compound X in 88% purity, which is further recrystallized from ethanol/water (3:1) to achieve >99% HPLC purity.
Key Observations :
- KI accelerates chloride displacement by generating a softer iodide intermediate.
- Elevated temperatures (>100°C) prevent oligomerization of the aniline.
Alternative Synthetic Routes and Comparative Analysis
Diazotization-Cyclization Approach
An alternative route involves diazotization of 5-amino-4-(4-fluorophenyl)-6-methylpyrimidin-2-ol with sodium nitrite (NaNO₂) in acetic acid, followed by cyclization with hydrazine hydrate. While this method achieves a 70% yield, it requires stringent pH control and generates stoichiometric nitrous acid waste.
One-Pot Tandem Reactions
Recent advances in describe a one-pot protocol combining cyclocondensation, chlorination, and coupling steps using microfluidic reactors. This approach reduces reaction time from 48 hours to 12 hours but demands specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key areas of interest include:
Antitumor Activity
Research indicates that this compound exhibits potential antitumor effects by inhibiting tumor cell proliferation. It may act through various mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell survival and proliferation.
- Cell Cycle Arrest : The compound has shown the ability to induce cell cycle arrest in cancer cells.
Antiviral Properties
Preliminary studies suggest that this compound may exhibit antiviral activity by interfering with viral replication processes. This could make it a candidate for further investigation against specific viral infections.
Immunomodulation
The compound may also influence immune responses, making it a potential candidate for therapeutic applications in immunology.
Research Findings and Case Studies
A review of existing literature reveals several studies focusing on the applications of this compound:
-
Anticancer Studies :
- A study demonstrated that derivatives of triazolopyrimidines, including this compound, showed significant cytotoxicity against various cancer cell lines. The presence of the 4-fluoroanilino group was noted to enhance activity due to increased interaction with biological targets.
- Molecular Docking Studies :
- In Vivo Efficacy :
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs from Literature
N-(2,5-Dimethylphenyl)-2-{5-[(4-Fluorophenyl)Amino]-7-Methyl-3-Oxo[1,2,4]Triazolo[4,3-c]Pyrimidin-2(3H)-yl}Acetamide ()
- Molecular Formula : C₂₂H₂₁FN₆O₂
- Molecular Weight : 420.45 g/mol
- Key Differences: Aryl Substituent: 2,5-Dimethylphenyl (vs. 2-methoxyphenyl in the target compound). Triazolo-Pyrimidine Core: Contains a 5-[(4-fluorophenyl)amino] group (vs. 5-(4-fluorophenyl) with an oxo group at position 3).
- The methyl groups on the phenyl ring could increase lipophilicity compared to the methoxy group in the target compound .
Flumetsulam ()
- Structure : Triazolo[1,5-a]pyrimidine-2-sulfonamide derivative.
- Molecular Formula : C₁₂H₁₀F₂N₅O₂S
- Use : Herbicide (ALS inhibitor).
- Comparison :
Oxadixyl ()
- Structure : N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide.
- Use : Fungicide.
- Comparison :
Data Table: Structural and Molecular Comparison
Research Findings and Hypotheses
Structural Activity Relationships (SAR)
- Substitutions at position 5 (e.g., 4-fluorophenyl) may enhance target selectivity .
- Acetamide Linkage : The 2-methoxyphenyl group in the target compound likely improves solubility compared to the 2,5-dimethylphenyl analog, which could influence bioavailability .
- Amino vs. Oxo Groups: The amino group in ’s compound may facilitate stronger hydrogen bonding with biological targets, whereas the oxo group in the target compound might prioritize hydrophobic interactions .
Limitations and Unanswered Questions
- No direct bioactivity data for the target compound are available in the provided evidence. Comparisons are inferred from structural analogs.
- The role of the 7-methyl group in modulating metabolic stability remains unexplored.
Biological Activity
The compound 2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide belongs to a class of triazolopyrimidines that exhibit a range of biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for the compound is This compound . The structure includes a triazolo[4,3-c]pyrimidine core with various substituents that affect its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₅O₂ |
| Molecular Weight | 355.36 g/mol |
| CAS Number | 1251631-39-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Inhibition of Signaling Pathways : The compound has shown significant inhibitory effects on pathways like the ERK signaling pathway. This inhibition leads to reduced phosphorylation levels of key proteins such as ERK1/2 and AKT, which are crucial in cell proliferation and survival .
- Induction of Apoptosis : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by regulating cell cycle-related proteins and promoting G2/M phase arrest .
- Antimicrobial Activity : The compound exhibits antibacterial properties against various human pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives, including our compound of interest. For instance:
- Cell Line Studies : The compound demonstrated an IC50 value of 3.91 μM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
- Mechanistic Insights : Research indicates that compounds with similar structures inhibit tubulin polymerization and affect cell cycle dynamics, contributing to their anticancer effects .
Antibacterial Activity
The antibacterial efficacy was evaluated against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound has considerable potential as an antibacterial agent .
Case Studies
- Study on ERK Pathway Inhibition : A study published in PMC9370682 demonstrated that derivatives similar to our compound significantly inhibited the ERK pathway in gastric cancer cells. This inhibition led to decreased cell viability and increased apoptosis rates .
- Antimicrobial Evaluation : Another study assessed the antibacterial activity of triazolopyrimidine derivatives against clinical isolates. The results indicated that these compounds could serve as effective alternatives to conventional antibiotics due to their unique mechanisms of action .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing this triazolo-pyrimidine acetamide derivative, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazolo-pyrimidine core via cyclocondensation reactions, often using fluorinated aryl precursors and thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2 : Introduction of the acetamide moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and 2-methoxyaniline in the presence of KCO) .
- Optimization : Control of temperature (e.g., 60–80°C for cyclization), inert atmospheres (N/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for yields >70% .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent integration and regiochemistry (e.g., distinguishing triazole vs. pyrimidine ring protons) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., expected [M+H] for CHFNO: 459.15) .
- X-ray Crystallography : To resolve ambiguities in stereochemistry, as demonstrated for related triazolo-pyrimidine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for structurally analogous compounds?
- Answer : Contradictions often arise from:
- Functional Group Variations : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter binding affinities. For example, fluorophenyl derivatives show enhanced kinase inhibition compared to chlorophenyl analogs .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) impact IC values. Standardization using reference inhibitors (e.g., staurosporine for kinases) is advised .
- Table : Bioactivity Comparison of Analogues
| Compound Substituent | Target (IC, nM) | Assay System |
|---|---|---|
| 4-Fluorophenyl | EGFR: 12 ± 3 | HEK293 |
| 4-Chlorophenyl | EGFR: 45 ± 7 | HeLa |
Q. What mechanistic hypotheses explain the compound’s potential interaction with kinase targets?
- Answer : Molecular docking studies suggest:
- The triazolo-pyrimidine core occupies the ATP-binding pocket via π-π stacking with conserved phenylalanine residues.
- The 4-fluorophenyl group enhances hydrophobic interactions, while the 2-methoxyphenyl acetamide moiety hydrogen-bonds with catalytic lysine residues .
Q. How can reaction byproducts during synthesis be systematically characterized?
- Answer :
- LC-MS Monitoring : Track intermediates and byproducts in real-time during synthesis .
- Isolation via Prep-HPLC : Separate byproducts using C18 columns (acetonitrile/water gradients) .
- Mechanistic Insight : Common byproducts arise from over-alkylation (e.g., di-substituted acetamides) or ring-opening under acidic conditions .
Methodological Considerations
Q. What strategies improve crystallization for X-ray diffraction studies?
- Answer :
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane or ethanol/water) to induce slow crystallization .
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation .
- Challenges : Fluorinated compounds often exhibit polymorphism; annealing crystals at 100°C for 1–2 hours may improve diffraction quality .
Q. How can structure-activity relationship (SAR) studies be designed for this compound class?
- Answer :
- Core Modifications : Synthesize analogs with variations in the triazole (e.g., [1,2,3] vs. [1,2,4] isomers) and pyrimidine (e.g., oxo vs. thio groups) .
- Substituent Libraries : Prepare derivatives with halogen (F, Cl), alkoxy (OCH, OCHCH), or alkyl (CH, CH) groups at the 4-position of the phenyl ring .
- Biological Testing : Prioritize targets with known relevance to triazolo-pyrimidines (e.g., tyrosine kinases, phosphodiesterases) .
Data Reproducibility and Validation
Q. What protocols ensure reproducibility in enzymatic inhibition assays?
- Answer :
- Standardized Buffers : Use Tris-HCl (pH 7.5) with 10 mM MgCl for kinase assays .
- Positive Controls : Include reference inhibitors (e.g., imatinib for Abl kinase) in each assay plate .
- Triplicate Runs : Report mean ± SD from three independent experiments to account for inter-assay variability .
Conflict Resolution in Literature
Q. How should discrepancies in reported synthetic yields be addressed?
- Answer :
- Reagent Purity : Ensure starting materials (e.g., fluorophenylboronic acids) are ≥98% pure to avoid side reactions .
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc) vs. PdCl) for Suzuki-Miyaura couplings; ligand choice (e.g., SPhos vs. XPhos) impacts yields by up to 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
